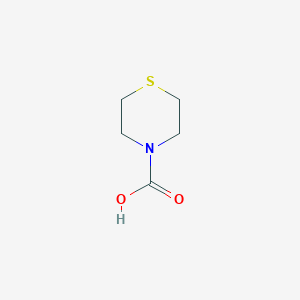

Thiomorpholine-4-carboxylic acid

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, form the backbone of a vast array of natural products and synthetic molecules. Statistics indicate that over 85% of all biologically active chemical entities feature a heterocyclic ring. nih.govsmolecule.com In medicinal chemistry, these scaffolds are of paramount importance. The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen allows for fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their therapeutic efficacy and safety profiles.

The versatility of heterocyclic compounds has led to their application in a wide range of therapeutic areas, including the development of drugs for cancer, infectious diseases, and neurological disorders. nih.govfortunejournals.com The continuous advancement of synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further broadened the accessibility to a diverse and complex range of functionalized heterocycles, driving innovation in drug discovery programs. nih.gov

Overview of the Thiomorpholine (B91149) Ring System as a Molecular Scaffold

Thiomorpholine is a six-membered saturated heterocyclic compound that is an analogue of morpholine (B109124), where a sulfur atom replaces the oxygen atom. sigmaaldrich.comjchemrev.com This structural modification imparts distinct properties to the scaffold, making it a "privileged scaffold" in the parlance of medicinal chemistry. chemimpex.comresearchgate.net The presence of the sulfur atom generally increases the lipophilicity of the molecule compared to its morpholine counterpart and introduces a "metabolically soft spot," as the sulfur can be readily oxidized in vivo to the corresponding sulfoxide (B87167) and sulfone. mdpi.comjifro.ir This metabolic handle can be strategically exploited in drug design.

The thiomorpholine moiety is a versatile building block found in numerous compounds exhibiting a wide spectrum of biological activities. jchemrev.comresearchgate.net Derivatives of this scaffold have been investigated for their potential as antitubercular, antiprotozoal, hypolipidemic, antimalarial, antioxidant, and anticancer agents. sigmaaldrich.comjchemrev.com Beyond its role in medicinal chemistry, thiomorpholine and its derivatives also find applications in organic synthesis and as industrial solvents. researchgate.net

Contextualization of Thiomorpholine-4-carboxylic Acid within Thiomorpholine Chemistry

While extensive research has been conducted on the thiomorpholine scaffold, specific public domain literature focusing solely on this compound is limited. However, its significance can be understood by examining its structural isomers and derivatives, which are well-documented. The isomeric Thiomorpholine-3-carboxylic acid , for instance, is a versatile cyclic amino acid derivative used as a key intermediate in the synthesis of pharmaceuticals, particularly for compounds targeting neurological disorders. chemimpex.com Its utility also extends to the development of agrochemicals and as a ligand in coordination chemistry. chemimpex.com

The functionalization at the 4-position of the thiomorpholine ring, as seen in this compound, is a common strategy to generate diverse derivatives. For example, 4-Thiomorpholin-4-ylbenzoic acid is synthesized through the hydrolysis of the corresponding benzonitrile (B105546) derivative. fortunejournals.com Another derivative, Thiomorpholine-4-carboximidamide hydroiodide , which features a carboximidamide group instead of a carboxylic acid, is being explored for its potential antimicrobial and anticancer activities. smolecule.com These examples underscore the chemical tractability of the 4-position of the thiomorpholine ring for creating new molecular entities with varied biological purposes. The synthesis of these derivatives often involves standard organic reactions, such as nucleophilic substitution and hydrolysis, to build upon the core thiomorpholine structure. fortunejournals.com

Evolution of Research Trends for this compound and its Derivatives

The research trajectory for thiomorpholine-based compounds has evolved from foundational synthesis to the targeted design of molecules with specific and potent biological activities. A significant trend is the development of derivatives with dual or multiple pharmacological effects. For instance, researchers have synthesized thiomorpholine derivatives that possess both antioxidant and hypolipidemic properties, which could be beneficial in addressing complex diseases like atherosclerosis. nih.gov

Another prominent research direction is the use of the thiomorpholine scaffold to create inhibitors for specific enzymes or protein-protein interactions. Derivatives have been developed as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, kinase inhibitors for cancer therapy, and reverse transcriptase inhibitors for viral infections. jchemrev.commdpi.com The exploration of these compounds as antimicrobial and anticancer agents continues to be a major focus, with studies investigating their efficacy against various bacterial strains and cancer cell lines. smolecule.com

Modern synthetic strategies, including solid-phase synthesis, are being employed to create libraries of thiomorpholine derivatives. nih.govacs.org This combinatorial approach allows for the rapid generation and screening of a multitude of compounds, accelerating the discovery of new drug leads. While direct studies on this compound may not be prevalent, it is logical to infer that its potential as a synthetic intermediate fits within these broader research trends, serving as a valuable building block for the next generation of thiomorpholine-based therapeutic agents.

Compound Data

Below are tables detailing the properties of various thiomorpholine compounds discussed in this article.

Table 1: Physical and Chemical Properties of Selected Thiomorpholine Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | CAS Number |

|---|---|---|---|---|

| Thiomorpholine | C₄H₉NS | 103.19 | Liquid | 123-90-0 |

| Thiomorpholine-3-carboxylic acid | C₅H₉NO₂S | 147.20 | Solid | 20960-92-3 |

| (R)-4-Boc-thiomorpholine-3-carboxylic acid | C₁₀H₁₇NO₄S | 247.31 | White to off-white solid | 114525-81-4 |

| Thiomorpholine-4-carboximidamide hydroiodide | C₅H₁₂IN₃S | 273.14 | Not specified | 219618-33-4 |

| 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide | C₁₀H₁₇NO₆S | 295.31 | Solid | 783349-77-9 |

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICAMVNHDMHQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621971 | |

| Record name | Thiomorpholine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72144-66-2 | |

| Record name | Thiomorpholine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiomorpholine 4 Carboxylic Acid and Its Derivatives

Direct Synthesis Routes

Direct synthetic methods offer a straightforward approach to thiomorpholine-4-carboxylic acid and its precursors, typically involving the reaction of thiomorpholine (B91149) with a suitable carboxylic acid precursor.

Reaction of Thiomorpholine with Carboxylic Acid Precursors

A primary route for the synthesis of this compound involves the reaction of thiomorpholine with a carbonylating agent. While direct literature on the synthesis of this compound is sparse, analogous reactions with morpholine (B109124) provide a well-established precedent. For instance, 4-morpholinecarbonyl chloride is prepared by reacting morpholine hydrochloride with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate) in an inert solvent. nih.gov This reaction is typically carried out at elevated temperatures, ranging from 50 to 150 °C. nih.gov

A similar strategy can be employed for thiomorpholine. The reaction of thiomorpholine with triphosgene in the presence of a base such as triethylamine (B128534) in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature would be expected to yield thiomorpholine-4-carbonyl chloride. nih.gov Subsequent hydrolysis of the resulting acid chloride would then afford the desired this compound.

Table 1: Analogous Synthesis of 4-Morpholinecarbonyl Chloride nih.gov

| Reactants | Reagents & Conditions | Product | Yield |

| Morpholine, Di(trichloromethyl) carbonate | Triethylamine, Dichloromethane, 0 °C to room temp., 3 h | Morpholine-4-carbonyl chloride | 65% |

| Morpholine hydrochloride, Phosgene | Toluene or xylene, 50-150 °C | Morpholine-4-carbonyl chloride | - |

Cyclization Reactions for Ring Formation

An alternative to functionalizing a pre-existing thiomorpholine ring is to construct the ring itself through cyclization reactions. A notable example is the telescoped photochemical thiol-ene reaction followed by a cyclization sequence to produce thiomorpholine. sigmaaldrich.commdpi.com This method utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as low-cost starting materials. sigmaaldrich.commdpi.com The initial photochemical reaction, which can be conducted under highly concentrated conditions (4 M) with a small amount of a photocatalyst like 9-fluorenone, yields a half-mustard intermediate in quantitative yield. sigmaaldrich.commdpi.com This intermediate is then cyclized in the presence of a base to form the thiomorpholine ring. sigmaaldrich.commdpi.com A screening of bases has shown that triethylamine (Et3N), diisopropylethylamine (DIPEA), and 1,8-diazabicycloundec-7-ene (DBU) can all effect this transformation. sigmaaldrich.com

Table 2: Base Screening for the Cyclization to Thiomorpholine sigmaaldrich.com

| Base (2 equiv.) | Temperature | Time | Conversion | NMR Yield |

| Et3N | 100 °C | 5 min | Full | 86-89% |

| DIPEA | 100 °C | 5 min | Full | 86-89% |

| DBU | 100 °C | 5 min | Full | 86-89% |

Stereoselective and Polymer-Supported Synthesis Approaches

To access specific stereoisomers and to facilitate high-throughput synthesis and purification, stereoselective and polymer-supported methods have been developed for thiomorpholine-carboxylic acid derivatives.

Solid-Phase Synthetic Protocols Utilizing Amino Acid Building Blocks

In a related context, solid-phase synthesis has been successfully employed for the preparation of dihydroquinazoline-2(1H)-one derivatives, demonstrating the utility of this approach for constructing heterocyclic scaffolds. mdpi.com A general strategy for the solid-phase synthesis of thiomorpholine-4-carboxamides would involve anchoring thiomorpholine to a suitable resin, followed by reaction with an activated carboxylic acid or an isocyanate. Alternatively, an amino acid could be attached to the resin, and the thiomorpholine moiety could be introduced in a subsequent step. Cleavage from the resin at the end of the synthesis would yield the desired product.

Control of Stereochemistry in Thiomorpholine-3-carboxylic Acid Derivatives

Significant progress has been made in the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives, which can provide insights into controlling stereochemistry in related thiomorpholine scaffolds. A polymer-supported approach has been reported for the synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. This method starts with immobilized Fmoc-protected amino acids such as Fmoc-Ser(tBu)-OH or Fmoc-Cys(Trt)-OH on a solid support. Following a series of reactions including N-alkylation and N-sulfonylation or acylation, the target compounds are cleaved from the resin. The inclusion of a reducing agent like triethylsilane in the cleavage cocktail can lead to the stereoselective formation of the saturated morpholine or thiomorpholine-3-carboxylic acids. This methodology allows for the control of the stereocenter at the 3-position of the thiomorpholine ring, which is derived from the initial chiral amino acid building block.

Multi-Step Synthesis Strategies for Functionalized this compound Analogues

Multi-step synthesis provides the flexibility to introduce a wide range of functional groups onto the this compound scaffold, leading to the creation of diverse chemical libraries for various applications. These strategies often involve the synthesis of a core intermediate that can be further elaborated.

The synthesis of functionalized N-aryl thiomorpholine derivatives has been achieved through nucleophilic aromatic substitution reactions. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be synthesized by reacting thiomorpholine with 4-fluoronitrobenzene in the presence of a base. mdpi.com The nitro group can then be reduced to an amine, which serves as a handle for further functionalization, such as amide bond formation to create a variety of carboxamide derivatives. mdpi.com

In a similar vein, multi-step syntheses of bioactive quinoline-4-carboxylic acid derivatives often involve the construction of a central quinoline (B57606) core followed by functionalization. For instance, Claisen-Schmidt condensation can be used to introduce chalcone (B49325) moieties onto a quinoline-4-carboxylic acid precursor. Such strategies, which involve the sequential introduction of functional groups, are directly applicable to the synthesis of complex this compound analogues. The synthesis of thiophene (B33073) carboxamide derivatives, which are biomimetic to the anticancer drug Combretastatin A-4, also highlights a common strategy where a carboxylic acid is activated and then reacted with a variety of amines to produce a library of amides.

Incorporation into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them a cornerstone of modern drug discovery and organic synthesis. researchgate.netnih.gov

Ugi Reaction Applications for Diverse Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. nih.govtcichemicals.com This reaction is exceptionally versatile and has been widely employed in the construction of large libraries of compounds for high-throughput screening. researchgate.netnih.gov

The general mechanism of the Ugi reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is subsequently trapped by the carboxylate anion, which, after an intramolecular acyl transfer (the Mumm rearrangement), yields the final bis-amide product.

While the Ugi reaction is a powerful tool for generating chemical diversity, specific examples of the use of This compound as the carboxylic acid component to create a diverse library of derivatives are not extensively detailed in the currently available scientific literature. The inherent structure of this compound makes it a suitable candidate for the Ugi reaction, and in principle, it can be combined with a wide array of amines, aldehydes, and isocyanides to generate a library of novel compounds with potential biological activities. However, dedicated studies focusing on the systematic exploration of this compound in Ugi reactions to produce and screen a diverse set of derivatives have not been identified in the performed searches.

Table 1: Hypothetical Ugi Reaction Components for Derivative Library of this compound

| Amine | Aldehyde | Isocyanide | Potential Product Core Structure |

| Aniline | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenyl(phenylformamido)methyl)thiomorpholine-4-carboxamide |

| Benzylamine | Isobutyraldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-((N-benzylformamido)methyl)thiomorpholine-4-carboxamide |

| Methylamine | Formaldehyde (B43269) | Ethyl isocyanide | N-Ethyl-2-((N-methylformamido)methyl)thiomorpholine-4-carboxamide |

Note: This table represents a hypothetical set of reactants to illustrate the potential for diversity in the Ugi reaction utilizing this compound. Specific reaction conditions and yields would require experimental validation.

Green Chemistry and Advanced Synthesis Techniques

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce or eliminate the use and generation of hazardous substances. Advanced synthesis techniques, such as photochemical and microwave-assisted reactions, often align with these principles by offering milder reaction conditions, shorter reaction times, and improved energy efficiency. nih.gov

Infrared Light Activated Reactions

The application of infrared (IR) light as an energy source to directly activate and promote chemical reactions is an emerging area in synthetic chemistry. While IR radiation is commonly used for heating and temperature monitoring, its use as a direct activator for the synthesis of specific heterocyclic compounds like this compound is not well-documented in the reviewed literature.

In contrast, other energy sources like UV light have been successfully employed in the synthesis of the parent thiomorpholine ring. For instance, a continuous flow photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride has been developed as a green and efficient method for producing thiomorpholine. nih.gov This process, utilizing a photocatalyst, demonstrates the potential of light-mediated reactions in the synthesis of this important scaffold. nih.gov While this method does not directly produce this compound, it highlights the applicability of advanced, energy-efficient techniques in the broader context of thiomorpholine synthesis.

Further research is required to explore the potential of direct infrared light activation in the synthesis of this compound and its derivatives. Such investigations could lead to novel, energy-efficient, and environmentally benign synthetic routes.

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the reactivity of thiomorpholine-4-carboxylic acid, providing a gateway to a variety of derivatives through well-established chemical transformations.

The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through several established methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This equilibrium-driven reaction is typically favored by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Another effective method for esterification under milder, non-acidic conditions is the Steglich esterification. orgsyn.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly advantageous for acid-sensitive substrates and can be applied to a broad range of carboxylic acids and alcohols. orgsyn.org While direct examples of the esterification of this compound are not extensively documented in readily available literature, these general methods are widely applicable.

For instance, the reaction of a carboxylic acid with an alcohol in the presence of DCC and DMAP proceeds at room temperature in an aprotic solvent like dichloromethane (B109758). orgsyn.org The general applicability of these methods suggests that this compound can be readily converted to its corresponding esters.

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents and Conditions | Solvent | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (large excess), Strong acid catalyst (e.g., H₂SO₄) | Alcohol (as solvent) | Equilibrium reaction; water removal drives the reaction forward. masterorganicchemistry.com |

The formation of an amide bond is another crucial transformation of the carboxylic acid group, widely employed in the synthesis of biologically active molecules. This can be achieved by reacting the carboxylic acid with an amine. In the context of synthesizing more complex structures like peptides, specific coupling reagents are often employed to facilitate this reaction efficiently and with minimal side products. uni-kiel.debachem.com

One common strategy involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), in combination with an additive like N-hydroxysuccinimide (NHS). nih.gov This combination forms a more reactive NHS ester intermediate, which then readily reacts with an amine to form the desired amide. nih.gov This method has been successfully used for the direct coupling of methyl ester-protected amino acids to carboxylic acid-functionalized gold(I)-phosphine complexes. nih.gov

A practical example of amidation involving a thiomorpholine (B91149) derivative is the synthesis of 4-thiomorpholin-4-ylbenzohydrazide. In this multi-step synthesis, 4-thiomorpholin-4-ylbenzoic acid is first converted to its acid chloride, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the hydrazide, a type of amide. fortunejournals.com Furthermore, the utility of thiomorpholine derivatives in amide bond formation is highlighted by the use of 4-thiomorpholinoaniline (B1311295) as a building block in amide-coupling reactions. mdpi.com These examples underscore the feasibility of employing this compound in amidation and peptide coupling reactions.

Table 2: Reagents for Amidation and Peptide Coupling

| Coupling Strategy | Reagents | Typical Solvent | Key Features |

|---|---|---|---|

| EDC/NHS Coupling | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), N-hydroxysuccinimide (NHS) | Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂) | Forms a reactive NHS ester intermediate, minimizes side reactions. nih.gov |

The carboxylic acid moiety of this compound can be converted to a more reactive acid halide, typically an acid chloride. This transformation is a valuable step in synthesis as acid halides are versatile intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. chemicalbook.commasterorganicchemistry.com

A standard reagent for this conversion is thionyl chloride (SOCl₂). chemistrysteps.com The reaction of a carboxylic acid with thionyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. khanacademy.org A specific example of this is the treatment of 4-thiomorpholin-4-ylbenzoic acid with thionyl chloride in ethanol (B145695) to produce the corresponding 4-thiomorpholin-4-ylbenzoyl chloride. fortunejournals.com This demonstrates that the thiomorpholine moiety is stable under these reaction conditions, allowing for the selective transformation of the carboxylic acid group.

Table 3: Reagents for Conversion to Acid Halides

| Reagent | Product | Typical Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride | Reflux in a suitable solvent like ethanol. fortunejournals.com |

| Oxalyl chloride ((COCl)₂) | Acid chloride | Often used with a catalytic amount of DMF. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions, often requiring heat. The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. While simple aliphatic carboxylic acids are generally stable to heat, the presence of an electron-withdrawing group at the β-position significantly facilitates this reaction. organic-chemistry.org

In the context of thiomorpholine carboxylic acids, a study on the bioactivation of L-thiomorpholine-3-carboxylic acid (a structural isomer) by L-amino acid oxidase showed the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This enzymatic transformation points towards a potential metabolic pathway that, while not a direct decarboxylation, involves modification at the carbon atom bearing the carboxyl group. Direct decarboxylation of this compound itself is not widely reported in the literature, suggesting it is likely stable under typical laboratory conditions where decarboxylation is not explicitly promoted.

Modifications of the Thiomorpholine Ring

The thiomorpholine ring itself presents opportunities for chemical modification, primarily through reactions involving the sulfur atom.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. mdpi.com These oxidized derivatives can exhibit altered physicochemical properties and biological activities. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

The formation of the sulfone, thiomorpholine-1,1-dioxide, from thiomorpholine derivatives can be achieved through various methods. One-pot syntheses involving the reaction of nitroarenes with divinyl sulfone in the presence of a reducing agent like indium/AcOH have been reported to yield N-aryl-1,4-thiomorpholine 1,1-dioxides. researchgate.net The synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide has also been documented, confirming that the thiomorpholine carboxylic acid scaffold can undergo oxidation to the sulfone. sigmaaldrich.com The oxidation of the sulfur atom is a key transformation, as the resulting sulfoxides and sulfones are important structural motifs in medicinal chemistry. mdpi.com

Table 4: Oxidation of the Thiomorpholine Ring

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA) | Controlled stoichiometry and temperature to avoid over-oxidation. |

Nucleophilic Substitution Reactions on the Ring

Direct nucleophilic substitution on the saturated carbon atoms of the thiomorpholine ring is generally challenging due to the lack of inherent electrophilicity. However, the heteroatoms, nitrogen and sulfur, influence the ring's reactivity. The nitrogen atom readily participates in nucleophilic reactions. For instance, thiomorpholine can act as a nucleophile in substitution reactions, such as the reaction with 4-fluoronitrobenzene to form 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com This demonstrates the nucleophilic character of the nitrogen atom, a reaction pathway that is central to the formation of N-substituted thiomorpholine derivatives.

While direct substitution on the ring's carbon atoms is uncommon, modifications can be achieved through multi-step sequences. For example, in related morpholine (B109124) systems, ring-opening reactions of activated intermediates, such as those derived from 2-tosyl-1,2-oxazetidine, can be followed by nucleophilic attack and subsequent ring-closure to yield substituted morpholine products. acs.org Such strategies could potentially be adapted for thiomorpholine to introduce substituents at various ring positions. Aromatic analogues like thiophenes readily undergo nucleophilic aromatic substitution (SNAr) when appropriately activated with electron-withdrawing groups, a process that proceeds via a Meisenheimer adduct. nih.gov

Formation of Deuterated and Isotopically Labeled Derivatives for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly deuterated derivatives, is crucial for elucidating reaction mechanisms and studying kinetic isotope effects. While specific literature on the deuteration of this compound is not prominent, general methods for the deuteration of amines, heterocycles, and related molecules are well-established and applicable.

Deuterium (B1214612) can be incorporated into organic molecules through various methods:

Acid-Catalyzed H/D Exchange: Using strong deuterated acids like deuterated triflic acid (TfOD) or deuterium chloride (DCl) in a D₂O medium can facilitate hydrogen/deuterium exchange on aromatic rings or at positions alpha to carbonyls. researchgate.net This method has been successfully used for the synthesis of deuterated cycloDOPA, a related heterocyclic amino acid. researchgate.net

Reduction of Precursors with Deuterated Reagents: A versatile method involves the reduction of suitable precursors with deuterium-delivering reagents. For instance, the treatment of ynamides with a combination of triflic acid and deuterated triethylsilane (Et₃SiD) provides a general route to amines selectively deuterated at the α and/or β positions. nih.gov

One-Pot Thiolation and Deuteration: Methods have been developed for the synthesis of deuterium-labeled thioethers, which could be relevant given the thioether moiety in thiomorpholine. One such method involves a one-pot difluoromethylthiolation of alkyl electrophiles where the deuterium source can be deuterated methanol (B129727) (CD₃OD) or heavy water (D₂O). nih.gov

These established methodologies provide a clear toolbox for the targeted synthesis of deuterated this compound, enabling detailed mechanistic investigations of its reactions.

Mechanisms of Key Organic Reactions

Understanding the underlying mechanisms of reactions involving this compound is fundamental to predicting its chemical behavior and designing synthetic pathways.

Nucleophilic Acyl Substitution Mechanisms

The most significant reaction pathway for the carboxylic acid moiety is nucleophilic acyl substitution. This reaction class allows for the conversion of the carboxylic acid into various derivatives, such as esters, amides, and acid chlorides. The general mechanism proceeds in two key steps: nucleophilic addition followed by elimination. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid derivative. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and a leaving group is expelled. masterorganicchemistry.com

The efficiency of the reaction is highly dependent on the nature of the nucleophile and the leaving group. For carboxylic acids themselves, the hydroxyl (-OH) group is a poor leaving group. Therefore, the reaction often requires activation. byjus.com

Acid-Catalyzed Mechanism (e.g., Fischer Esterification): Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like alcohols. byjus.com

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol to form the tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water (a good leaving group) to reform the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the final ester product.

Base-Promoted Mechanism: Strong nucleophiles can react directly, but direct conversion of a carboxylic acid is difficult as the base will deprotonate the acid to form a highly unreactive carboxylate. Therefore, the carboxylic acid is typically first converted to a more reactive derivative, like an acid chloride or anhydride. masterorganicchemistry.combyjus.com The reaction of an acid chloride with an amine, for instance, proceeds rapidly via the addition-elimination mechanism, where the chloride ion is an excellent leaving group.

| Reaction Type | Key Mechanistic Steps | Catalyst/Conditions |

|---|---|---|

| Fischer Esterification | 1. Carbonyl Protonation 2. Nucleophilic Attack (Alcohol) 3. Proton Transfer 4. Elimination of H₂O 5. Deprotonation | Acid (e.g., H₂SO₄) |

| Amide Formation (from Acid Chloride) | 1. Nucleophilic Attack (Amine) 2. Elimination of Cl⁻ | Typically no catalyst needed, or a non-nucleophilic base to scavenge HCl |

Proton Transfer Mechanisms in Related Systems

Proton transfer is a fundamental step in many organic reactions involving this compound, particularly in acid-catalyzed processes. masterorganicchemistry.com As discussed, protonating the carbonyl oxygen activates the carboxylic acid for nucleophilic attack. masterorganicchemistry.com Similarly, protonating the -OH group converts it into a much better leaving group (-OH₂⁺). masterorganicchemistry.com

In systems containing amides and thiols, proton transfer is also a critical mechanistic feature. For instance, the cleavage of the robust C-N bond in amides can be facilitated by proton donors in conjunction with a single-electron-transfer reductant. nih.gov Studies on proton-coupled electron transfer (PCET) show that the chemoselectivity of activating N-H bonds in amides versus S-H bonds in thiols is governed by a complex interplay of bond strengths, pre-equilibrium hydrogen bonding, and reaction driving forces. nih.gov

Advanced Spectroscopic and Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiomorpholine-4-carboxylic acid, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H NMR) for Structural Elucidation

Proton NMR provides precise information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the protons on the heterocyclic ring exhibit characteristic signals. The protons on the carbons adjacent to the sulfur atom (C-S-CH₂) and those adjacent to the nitrogen atom (C-N-CH₂) appear as distinct multiplets, typically in the range of 2.5-4.0 ppm. libretexts.orglibretexts.org The exact chemical shifts and coupling patterns arise from the chair-like conformation of the thiomorpholine (B91149) ring. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. libretexts.org This signal's broadness is due to hydrogen bonding and its disappearance upon the addition of D₂O is a confirmatory test. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -N-CH ₂- | 3.5 - 4.0 | Multiplet |

| -S-CH ₂- | 2.6 - 3.1 | Multiplet |

Note: Data is based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Carbon (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygens, typically resonating in the 170-180 ppm region. libretexts.org The carbons of the thiomorpholine ring appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen atom (-N-CH₂) are generally found further downfield (around 45-55 ppm) compared to the carbons adjacent to the sulfur atom (-S-CH₂), which appear more upfield (around 25-35 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |

| C =O (Carboxylic Acid) | 170 - 180 |

| -N-C H₂- | 45 - 55 |

| -S-C H₂- | 25 - 35 |

Note: Data is based on typical chemical shift ranges for similar structures. Actual values depend on the solvent and instrument parameters.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

Molecular Weight Validation

Mass spectrometry analysis of this compound confirms its molecular weight of 147.19 g/mol . ebi.ac.uk In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 148.04. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₅H₉NO₂S). nih.gov This high level of precision is crucial for distinguishing the compound from other isomers and for verifying its successful synthesis. nih.govnih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Average Mass | 147.19650 Da | - |

| Monoisotopic Mass | 147.03540 Da | - |

| Observed Ion [M+H]⁺ | ~148.043 | HR-MS (Calculated) |

| Elemental Formula | C₅H₉NO₂S | HR-MS |

Source: Data derived from CHEBI:36394. ebi.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching signals. libretexts.orgorgchemboulder.com The presence of a strong, sharp peak between 1690-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. orgchemboulder.com Additionally, C-N and C-H stretching and bending vibrations from the thiomorpholine ring will be present in the fingerprint region of the spectrum. nist.gov

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1760 (strong) |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Amine | C-N Stretch | 1020 - 1250 |

| Alkane | C-H Stretch | 2850 - 3000 |

Source: Data compiled from general IR spectroscopy principles for carboxylic acids. libretexts.orgorgchemboulder.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both isolating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for this purpose. nih.gov A C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly employed. The purity is determined by the peak area percentage of the main compound peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that produce this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane (B109758)/methanol), the formation of the product can be visualized relative to the starting materials. Affinity chromatography has also been described for the selective isolation of related thio-containing carboxylic acids from complex biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. As a cyclic amino acid, its analysis can be performed without chemical derivatization, simplifying sample preparation. who.intjocpr.com Methods utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for polar compounds like amino acids. jocpr.com

A typical HPLC method for the analysis of underivatized amino acids involves an isocratic mobile phase, which ensures consistent and reproducible results. jocpr.com The separation is generally achieved on a silica-based column where the polar stationary phase interacts with the analyte. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as potassium dihydrogen phosphate, adjusted to a specific pH to control the ionization state of the carboxylic acid and amino groups. jocpr.com UV detection is suitable for analysis, especially for aromatic amino acids, though non-aromatic amino acids can also be detected at lower wavelengths. jocpr.com The quality and purity of synthesized thiomorpholine derivatives are routinely assessed using chromatographic methods like HPLC. ontosight.ai

Below is a table representing a typical set of parameters for the HPLC analysis of a cyclic amino acid like this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 2.5 mM Potassium Dihydrogen Phosphate (75:25 v/v), pH 2.85 |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Run Time | 25 minutes |

| This table is a representative example based on established methods for similar compounds. jocpr.comacs.org |

Thermal Analysis (e.g., Thermogravimetric Analysis for stability)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis provides crucial information about the temperatures at which the compound begins to decompose and the nature of its degradation process.

A TGA curve plots the percentage of initial mass remaining against temperature. wikipedia.org For a compound like this compound, a typical TGA thermogram would be expected to show a stable region with no significant mass loss until the onset of decomposition. The decomposition may occur in one or more stages. The initial weight loss could be attributed to the decarboxylation (loss of CO2) from the carboxylic acid group, followed by the subsequent breakdown of the thiomorpholine ring structure at higher temperatures. Studies on other thiomorpholine derivatives have shown they can possess high thermal stability, with decomposition temperatures often exceeding 300 °C. researchgate.net The temperature corresponding to a 5% weight loss (Td5%) is a common metric used to define the decomposition temperature and compare the thermal stability of different compounds. researchgate.net

The following table outlines the kind of data obtained from a typical TGA experiment for a heterocyclic compound.

| Parameter | Description | Typical Value Range |

| Initial Decomposition Temperature (Onset) | The temperature at which significant mass loss begins. | 200 - 350 °C |

| Td5% | Temperature at which 5% of the initial mass is lost. | 250 - 380 °C |

| Major Weight Loss Stage(s) | Temperature range(s) where the most significant decomposition occurs. | 250 - 500 °C |

| Residue at 700 °C | The percentage of mass remaining at the end of the analysis. | < 10% |

| This table presents expected values for a compound of this class based on general principles and data from related structures. researchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure and properties of molecules. For a compound like Thiomorpholine-4-carboxylic acid, these methods can provide deep insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. epo.org It is frequently employed to determine the optimized geometry and various electronic properties of molecules. google.com For this compound, DFT calculations would be crucial in predicting its most stable three-dimensional structure. The process involves finding the minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles.

The thiomorpholine (B91149) ring is expected to adopt a chair-like conformation to minimize steric strain. googleapis.com The orientation of the carboxylic acid group relative to the ring would also be determined. Furthermore, DFT calculations yield important electronic properties that govern the molecule's reactivity. These properties include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. google.com

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Electronegativity, Chemical Hardness, and Softness: These global reactivity descriptors, derived from HOMO and LUMO energies, provide insights into the molecule's behavior in chemical reactions. epo.org

A hypothetical data table for the electronic properties of this compound, as would be derived from DFT calculations, is presented below. The values are illustrative and based on general expectations for similar molecules.

| Property | Expected Value Range |

| HOMO Energy (eV) | -6.0 to -7.0 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.0 to 6.0 |

| Ionization Potential (eV) | 6.0 to 7.0 |

| Electron Affinity (eV) | 1.0 to 2.0 |

| Dipole Moment (Debye) | 2.0 to 4.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. google.com This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. For this compound, TD-DFT calculations would provide information on:

Excitation Energies: The energies required to promote an electron from a lower energy orbital to a higher energy orbital. These correspond to the wavelengths of light absorbed by the molecule.

Oscillator Strengths: These values indicate the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense peaks in the absorption spectrum. google.com

Nature of Electronic Transitions: TD-DFT can identify the orbitals involved in the electronic transitions (e.g., n → π, π → π), providing a detailed understanding of the molecule's photophysical behavior. google.com

An illustrative table of excited state properties for this compound that could be obtained from TD-DFT calculations is shown below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S1 | 4.5 - 5.0 | 275 - 248 | 0.01 - 0.05 | n -> π |

| S2 | 5.5 - 6.0 | 225 - 207 | 0.1 - 0.3 | π -> π |

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, the primary conformational flexibility would arise from the puckering of the thiomorpholine ring and the rotation around the C-N bond connecting the carboxylic acid group to the ring.

Computational methods can be used to map the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution. Studies on similar heterocyclic rings often reveal that a chair conformation is the most stable. googleapis.com

A hypothetical table summarizing the relative energies of possible conformers of this compound is provided.

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial COOH) | 0.00 |

| Chair (axial COOH) | 1.5 - 3.0 |

| Boat | 5.0 - 7.0 |

Reactivity Studies

Theoretical calculations can provide quantitative measures of a molecule's reactivity, such as its acidity and basicity in the gas phase.

Calculation of Gas-Phase Acidities and Basicities

Gas-phase acidity is defined as the Gibbs free energy change (ΔG) for the deprotonation reaction: HA → H⁺ + A⁻. A lower value indicates a stronger acid. Conversely, gas-phase basicity is the negative of the Gibbs free energy change for the protonation reaction: B + H⁺ → BH⁺. These values are intrinsic measures of acidity and basicity, free from solvent effects.

For this compound, the acidic site is the carboxylic acid proton, while the basic sites are the nitrogen and sulfur atoms. Computational methods can be used to calculate the energies of the neutral molecule and its corresponding conjugate acid and base, from which the gas-phase acidity and basicity can be derived.

Proton Affinities and Adiabatic Ionization Enthalpies

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation reaction and is a measure of the intrinsic basicity of a molecule. Adiabatic ionization enthalpy is the energy required to remove an electron from the molecule in its ground state to form the corresponding radical cation in its ground state. These thermochemical properties are important for understanding the molecule's behavior in mass spectrometry and its fundamental reactivity. googleapis.com Computational studies on morpholine (B109124) and thiomorpholine have shown how the presence of different heteroatoms influences these properties. googleapis.com

A hypothetical data table for the calculated reactivity parameters of this compound is presented below.

| Property | Calculated Value (kJ/mol) |

| Gas-Phase Acidity (at COOH) | 1380 - 1420 |

| Proton Affinity (at N) | 900 - 940 |

| Proton Affinity (at S) | 800 - 840 |

| Adiabatic Ionization Enthalpy | 750 - 800 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the most likely binding mode of a ligand to the active site of a macroscopic target, such as a protein or enzyme. This technique is instrumental in drug discovery and molecular biology for understanding intermolecular interactions and for screening virtual libraries of compounds for potential biological activity. The process calculates the binding affinity, typically expressed as a binding energy score, which helps to rank potential ligands.

While detailed docking studies for the parent this compound are not extensively documented, the thiomorpholine scaffold is a subject of such investigations. For instance, derivatives like 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol have been studied through molecular docking to elucidate their interaction with targets like the Fas receptor (CD95). Such studies highlight the utility of the thiomorpholine core in orienting functional groups for specific receptor interactions. Replacing the oxygen of Morpholine-4-carboxylic acid with sulfur to create this compound alters the molecule's electronic properties, which can, in turn, affect binding interactions with protein targets.

The results of a typical docking study for this compound would be presented as shown in the illustrative table below, detailing the target protein, the predicted binding affinity, and the key amino acid residues involved in the interaction.

Table 2: Illustrative Example of Molecular Docking Simulation Results Disclaimer: This table is a hypothetical illustration of how molecular docking data for this compound would be presented. The data does not represent actual calculated or experimental results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Tyrosine Kinase | -8.5 | Lys78, Glu95, Asp150 | Hydrogen Bond, Ionic Interaction |

| Carbonic Anhydrase | -7.2 | His94, Thr199, Val121 | Hydrogen Bond, Hydrophobic |

| Cathepsin S | -9.1 | Cys25, Asn164, Gln21 | Hydrogen Bond, Covalent (if applicable) |

Topological Analysis (e.g., Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)

Topological analysis of scalar fields related to electron density provides a profound description of chemical bonding and non-covalent interactions within a molecule. These methods go beyond simple structural representations to map the behavior of electrons.

Electron Localization Function (ELF) is a powerful tool that measures the degree of electron localization. It was developed as a "simple measure of electron localization in atomic and molecular systems." The ELF value ranges from 0 to 1.

High ELF values (approaching 1) signify regions where electrons are highly localized, which is characteristic of covalent bonds and lone electron pairs.

ELF values around 0.5 indicate regions with delocalized electrons, similar to a uniform electron gas.

Low ELF values (approaching 0) correspond to areas with very few electrons.

Reduced Density Gradient (RDG) analysis is a technique used primarily to identify and visualize non-covalent interactions. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (like hydrogen bonds), repulsive (steric clashes), and weak (van der Waals) interactions.

Localized Orbital Locator (LOL) is another function, conceptually similar to ELF, that is used to visualize regions of high electron localization, offering a clear picture of atomic shells, covalent bonds, and lone pairs.

While these computational methods offer deep insights into the electronic structure of molecules, specific topological analysis reports for this compound are not readily found in the surveyed literature. Such an analysis would be valuable to precisely characterize the C-S bond, the influence of the electron-withdrawing carboxylic acid group on the ring's electron distribution, and potential intramolecular non-covalent interactions.

Biological and Biomedical Research Applications

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of thiomorpholine-4-carboxylic acid, these investigations have been crucial in optimizing potency and selectivity for various therapeutic targets.

SAR studies on compounds incorporating the this compound framework have revealed key structural modifications that enhance biological activity. For instance, in a series of novel tetracyclic pyridone carboxylic acids designed as antibacterial agents, modifications to a related thiazolo[3,2-alpha]quinoline-4-carboxylic acid core demonstrated clear SAR trends. The replacement of a 10-position oxygen atom with various imino groups (NR), a sulfur atom, or a carbonyl group significantly impacted both in vitro antibacterial potency and DNA gyrase inhibitory activity. The order of activity was found to be NMe ≥ O > S >> C=O. nih.gov Furthermore, a methyl group was identified as the optimal alkyl substituent at the 10-position nitrogen atom for both antibacterial and DNA gyrase inhibitory activities. nih.gov

In the context of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, research on angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines, which are bioisosteres of active pyrido[2,1-a]isoquinolines, has provided valuable SAR insights. nih.gov An increase in inhibitory activity was noted for compounds possessing an electronegative substituent at position 4 of the 11b-phenyl ring. nih.gov Similarly, studies on proline analogues as Cathepsin S inhibitors have successfully identified potent compounds through systematic SAR studies. nih.gov These examples underscore the importance of systematic structural modification to discover derivatives with promising pharmacological profiles. nih.govnih.gov

Identifying the essential pharmacophoric elements—the specific features of a molecule that are recognized at a receptor site and are responsible for its biological activity—is a primary goal of SAR studies. For thiomorpholine-based compounds, this involves understanding the key interactions with their biological targets.

In the development of DPP-IV inhibitors, the molecular design of related pyrido[2,1-a]isoquinolines was focused on achieving better occupancy of the hydrophobic S1 pocket within the enzyme's active site. nih.gov Subsequent studies on their sulfur-containing bioisosteres, the nih.govnih.govthiazino[3,4-a]isoquinolines, revealed that these compounds bind near important selectivity regions for DPP-IV inhibition, forming hydrogen bonds and hydrophobic interactions. nih.gov

Enzyme Inhibition Studies

The this compound nucleus has been incorporated into inhibitors targeting a range of enzymes implicated in various diseases. These studies are critical for developing new therapeutic strategies.

Cysteine proteases, such as Cathepsin S, are involved in numerous physiological and pathological processes, including immune responses and autoimmune diseases, making them important drug targets. nih.govnih.gov The thiomorpholine (B91149) scaffold has been successfully utilized in the design of inhibitors for this class of enzymes.

Derivatives containing a thiomorpholine 1,1-dioxide linked to an amide have been noted as inhibitors of Cathepsin S. researchgate.net In a focused effort, a series of proline-derived compounds were synthesized and assessed as Cathepsin S inhibitors, leading to the discovery of potent and selective molecules with promising pharmacological properties. nih.gov Broader screening of a library of thiocarbazates demonstrated that this class of compounds exhibits selectivity for cysteine proteases, with a particular preference for the papain family, which includes Cathepsins S, L, K, and V. researchgate.net Several thiocarbazates showed potent inhibition (>95% at 10 µM) against these enzymes, highlighting the potential of sulfur-containing scaffolds in developing selective cysteine protease inhibitors. researchgate.net

Dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes mellitus. nih.govnih.gov DPP-IV inhibitors, also known as gliptins, work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.govmdpi.com

Researchers have explored thiomorpholine-containing structures as potential DPP-IV inhibitors. A study on angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines, which are bioisosteric analogues of known pyrido[2,1-a]isoquinoline inhibitors, evaluated their activity against human DPP-IV. nih.gov Several of these compounds demonstrated inhibitory activity, with the lead compound, 4g , exhibiting an IC₅₀ value in the mid-micromolar range. nih.gov Docking analysis showed that these compounds bind to the active site of DPP-IV, establishing hydrophobic interactions and hydrogen bonds with key residues. nih.gov

| Compound | Inhibition at 100 µM (%) | IC₅₀ (µM) |

|---|---|---|

| 4a | 75.4 ± 1.1 | 0.48 |

| 4e | < 50 | Not Determined |

| 4f | 72.5 ± 0.9 | 0.62 |

| 4g | 81.2 ± 1.5 | 0.35 |

Data sourced from: nih.gov

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are validated targets for antibacterial agents. nih.govnih.gov The this compound scaffold has been integrated into molecules designed to inhibit these enzymes.

A series of novel tetracyclic pyridone carboxylic acids, featuring a core structure related to this compound, were synthesized and evaluated for their ability to inhibit DNA gyrase from E. coli. nih.gov The study found a direct correlation between structural modifications and inhibitory potency. The in vitro antibacterial activity was ranked in the order of NMe ≥ O > S >> C=O for substitutions at the 10-position of the tetracyclic system. nih.gov The compound 7-Fluoro-9,1-[(N-methylimino)methano]-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-alpha]quinoline-4-carboxylic acid (10-NCH3) demonstrated potent in vivo antibacterial activity. nih.gov These findings highlight the utility of this chemical class in developing new bacterial topoisomerase inhibitors.

| Compound (Substitution at position 10) | IC₅₀ (µg/mL) |

|---|---|

| NMe | 0.32 |

| O | 0.32 |

| S | 0.68 |

| C=O | >100 |

Data sourced from: nih.gov

Inhibition of Other Enzymes (e.g., Aldose Reductase, Trypanothione (B104310) Reductase, Kinases)

Derivatives of this compound have been investigated for their potential to inhibit a variety of enzymes with therapeutic relevance. Research has shown that these compounds can act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The inhibitory activity of various 4-oxo-4H-chromen-2-carboxylic acids and their derivatives, which share structural similarities with thiomorpholine derivatives, has been correlated with simple Hückel molecular orbital calculations, suggesting a potential mode of action. nih.gov

Furthermore, thiomorpholine scaffolds are considered privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets, including enzymes like kinases. jchemrev.comresearchgate.net The diverse physiological activities exhibited by thiomorpholine derivatives have spurred interest in their potential as selective enzyme inhibitors. jchemrev.comresearchgate.net

In the context of parasitic diseases, trypanothione reductase (TR) has been identified as a crucial enzyme for the survival of trypanosomatid parasites, making it a key drug target. mdpi.comnih.govnih.govfrontiersin.orgmdpi.com While direct studies on this compound as a TR inhibitor are limited, the broader class of heterocyclic compounds is actively being explored. For instance, various molecules have been identified that inhibit TR by competing with its substrates, NADPH or trypanothione disulfide, or by binding to allosteric sites. mdpi.comfrontiersin.orgmdpi.com

Mechanisms of Enzyme Modulation

The mechanisms by which this compound derivatives modulate enzyme activity are varied and depend on the specific enzyme and the nature of the derivative. For aldose reductase, inhibition by related compounds has been shown to be non-competitive. nih.gov

In the case of trypanothione reductase, inhibitors can act through several mechanisms:

Competitive Inhibition: Some compounds compete with the enzyme's natural substrates, either NADPH or trypanothione disulfide (TS₂), for binding to the active site. mdpi.commdpi.com

Non-competitive Inhibition: Other inhibitors bind to sites other than the active site, causing conformational changes that reduce the enzyme's catalytic efficiency. mdpi.com

Allosteric Inhibition: A recently discovered "doorstop pocket" near the NADPH binding site can be targeted by ligands that prevent the conformational changes necessary for cofactor binding. frontiersin.org

Dimer Interface Disruption: Some inhibitors have been designed to interfere with the dimerization of TR, which is essential for its function. mdpi.com

Antimicrobial and Antibacterial Research

Mechanisms of Action (e.g., Inhibition of Protein Synthesis, Ribosome Binding)

The antimicrobial and antibacterial activity of compounds related to this compound can be attributed to several mechanisms of action. A primary mechanism is the inhibition of protein synthesis. nih.govnih.govyoutube.comyoutube.com This can occur through binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA into proteins. nih.govnih.gov By interfering with different stages of this process, such as the binding of transfer RNA (tRNA) or the formation of peptide bonds, these compounds can halt bacterial growth. youtube.comyoutube.com For example, some antibiotics bind to the 50S ribosomal subunit, blocking the peptidyl transferase center and the nascent peptide exit tunnel. nih.govnih.gov

Another proposed mechanism involves the inhibition of essential metabolic pathways. For instance, L-thiazolidine-4-carboxylic acid, a related proline analogue, has been shown to interfere with the utilization of proline for protein synthesis in Escherichia coli. nih.govnih.gov This analogue gets incorporated into bacterial proteins, leading to dysfunctional proteins and growth inhibition. nih.govnih.gov

Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus epidermis)

Derivatives containing the thiomorpholine scaffold have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. jchemrev.comresearchgate.net

Staphylococcus aureus : Thiomorpholine derivatives have shown antibacterial activity against Staphylococcus aureus. researchgate.net Additionally, some studies have focused on the ability of related compounds to overcome resistance in strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In S. aureus, the synthesis of branched-chain fatty acids, which are crucial components of the cell membrane, is a potential target. nih.gov

Escherichia coli : Research has demonstrated the antibacterial efficacy of thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com The proline analogue L-thiazolidine-4-carboxylic acid has also been shown to inhibit the growth of E. coli by interfering with protein synthesis. nih.govnih.gov Furthermore, certain organic acids and nature-identical compounds have been found to reduce the growth and virulence gene expression of E. coli K88 in vitro. mdpi.com

Pseudomonas aeruginosa : While some thiopeptides were historically considered inactive against Pseudomonas aeruginosa, recent studies have shown that certain members of this class can exhibit antimicrobial activity, particularly under iron-limiting conditions. nih.gov These compounds can utilize siderophore receptors for uptake into the bacterial cell. nih.gov Additionally, various compounds produced by P. aeruginosa itself, such as phenazine-1-carboxylic acid, have antimicrobial properties. mdpi.com Overcoming biofilm formation is a key challenge in treating P. aeruginosa infections, and research is ongoing to develop agents that can disrupt these protective structures. mdpi.com

Streptococcus epidermis : While specific data on the activity of this compound against Streptococcus epidermis is limited in the provided search results, the general antibacterial activity of thiomorpholine derivatives suggests potential for further investigation against this and other Gram-positive bacteria.

Interactive Data Table: Antibacterial Activity of Related Compounds

| Compound Class | Bacterial Strain | Observed Effect | Reference(s) |

| Thiophene-2-carboxamide Analogues | Escherichia coli (ESBL-producing) | Antibacterial efficacy | mdpi.com |

| L-thiazolidine-4-carboxylic acid | Escherichia coli | Growth inhibition via interference with protein synthesis | nih.govnih.gov |

| Thiopeptides (e.g., thiocillin, micrococcin) | Pseudomonas aeruginosa | Antimicrobial activity, particularly under iron-limiting conditions | nih.gov |

| Thiomorpholine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Antibacterial activity | researchgate.net |

Antischistosomal Activity Research

Research into new treatments for schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, has identified biaryl alkyl carboxylic acid derivatives as a promising class of compounds. nih.gov Within this class, structure-activity relationship (SAR) studies have highlighted the importance of the carboxylic acid moiety and have shown that amides derived from morpholine (B109124) and thiomorpholine exhibit significant antischistosomal activity. nih.gov Specifically, a thiomorpholine derivative demonstrated antischistosomal effects in vitro. nih.gov Further investigations have explored modifications to the linker and thiophene (B33073) ring of these compounds to optimize their activity, indicating that the thiophene ring is crucial for the observed antischistosomal effects. nih.gov While praziquantel (B144689) is the current standard treatment, its limitations, including reduced efficacy against juvenile parasites, drive the need for new drugs like these ozonide carboxylic acids and thiomorpholine derivatives. nih.gov

Anticancer Activity Research (in vitro studies)

Derivatives of this compound and related heterocyclic compounds have been the subject of in vitro anticancer research. researchgate.net Thiophene carboxamide derivatives, for instance, have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). nih.govmdpi.com These compounds have shown cytotoxic activity against various cancer cell lines. nih.govmdpi.comresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of tubulin polymerization, similar to CA-4, which disrupts the formation of microtubules essential for cell division. frontiersin.org

Quinoline-4-carboxylic acid derivatives have also been designed and evaluated for their antitumor properties. frontiersin.orgnih.govnih.govresearchgate.netui.ac.id Some of these compounds have demonstrated potent inhibitory activity against specific cancer cell lines and have been investigated as inhibitors of enzymes like SIRT3 and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, which are involved in cancer progression. researchgate.netfrontiersin.orgnih.gov The structural diversity of these compounds, often featuring substitutions on the quinoline (B57606) ring, allows for the exploration of structure-activity relationships to optimize their anticancer potential. researchgate.netfrontiersin.org

Interactive Data Table: In Vitro Anticancer Activity of Related Compounds

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values/Activity | Reference(s) |

| Thiophene Carboxamide Derivatives | Hep3B | IC₅₀ = 5.46 µM and 12.58 µM for compounds 2b and 2e, respectively | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | THP-1, MOLM-13, SEM, MV4-11 | IC₅₀ values of 0.87, 0.98, 1.79, and 1.90 µM, respectively for compound P6 | frontiersin.orgnih.gov |

| Quinoline Derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | IC₅₀ range between 5.6-19.2 μg/ml for compounds 7, 8, 11, 12, 17, and 18 | researchgate.net |

Role in Peptidomimetics and Ligand Design

This compound serves as a valuable building block in the design of peptidomimetics and novel ligands, offering a structurally rigid framework that can mimic peptide conformations and interact with biological targets.

Design of Peptidomimetic Aminothioether Acids

While direct and extensive research specifically detailing the use of this compound in the synthesis of peptidomimetic aminothioether acids is not broadly available in the public domain, the principles of peptidomimetic design strongly support its potential in this area. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The constrained cyclic nature of the thiomorpholine ring makes it an attractive scaffold for creating dipeptide mimics. researchgate.net The synthesis of conformationally constrained amino acids is a key strategy in the development of versatile scaffolds for peptidomimetics. researchgate.net By incorporating the this compound moiety, researchers can create rigid structures that lock the peptide backbone into specific conformations, which is crucial for binding to target receptors with high affinity and selectivity. hmdb.cajchemrev.com The synthesis of such peptidomimetics often involves protecting the amino and carboxyl groups of the constituent amino acids to facilitate the formation of the desired peptide bond. fortunejournals.comresearchgate.net

Utilization in Scaffold-Based Drug Design

The thiomorpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity. nih.govmdpi.comnih.gov This makes this compound and its derivatives highly valuable in scaffold-based drug design. This approach focuses on using a common molecular framework, the scaffold, as a starting point for the development of new drugs. The thiomorpholine scaffold has been incorporated into a wide range of biologically active molecules, demonstrating its versatility. nih.govmdpi.comnih.gov

Derivatives of thiomorpholine have shown a broad spectrum of pharmacological activities, including:

Anticancer researchgate.net

Antibacterial mdpi.com

Antifungal researchgate.net

Antiparasitic researchgate.net

Antitubercular nih.govmdpi.com

Antiprotozoal nih.gov

Dipeptidyl peptidase IV (DPP-IV) inhibition (for type 2 diabetes) nih.gov

Hypolipidemic nih.gov

Antimalarial nih.gov

Antioxidant nih.gov

The ability of the thiomorpholine scaffold to be readily functionalized allows for the creation of large libraries of compounds for screening against various diseases. nih.gov

Modulations of Biochemical Pathways

Beyond its structural role in drug design, this compound and its related compounds can actively participate in and modulate key biochemical pathways within the body.

Influence on Metabolic Processes

Research has shown that thiomorpholine carboxylic acid isomers can be metabolized by the body's enzymatic machinery. A notable study on L-thiomorpholine-3-carboxylic acid (L-TMC), a close structural isomer of the title compound, revealed its bioactivation by the enzyme L-amino acid oxidase found in rat kidney cells. researchgate.net This metabolic process led to the formation of a reactive imine intermediate, demonstrating that these compounds are not inert and can participate in metabolic reactions. researchgate.net The study found that the metabolism of L-TMC was associated with cytotoxicity, highlighting the importance of understanding the metabolic fate of such compounds. researchgate.net